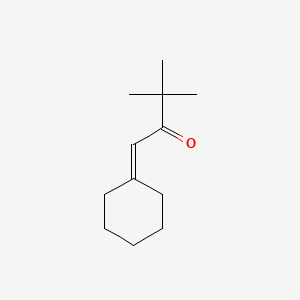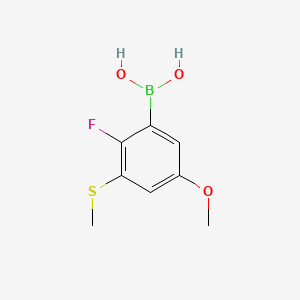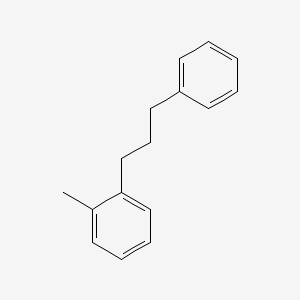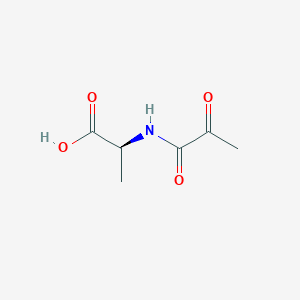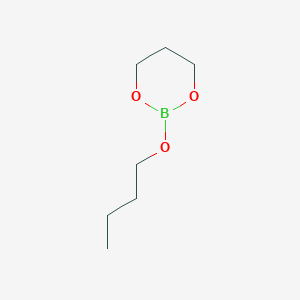
2-Butoxy-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-1,3,2-dioxaborinane: is an organoboron compound with the molecular formula C₇H₁₅BO₃ . It is a cyclic boronate ester, characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborinane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Butoxy-1,3,2-dioxaborinane typically involves the reaction of boric acid or boron trihalides with diols or polyols. One common method is the reaction of boric acid with 1,3-propanediol in the presence of butanol. The reaction proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Butoxy-1,3,2-dioxaborinane can undergo oxidation reactions to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The boron atom in this compound can be substituted with various nucleophiles, such as amines or alcohols, to form new boronate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: New boronate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-Butoxy-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .
Biology and Medicine:
In biological research, boron-containing compounds like this compound are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The compound’s ability to selectively accumulate in tumor cells makes it a promising candidate for targeted therapy .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Wirkmechanismus
The mechanism of action of 2-Butoxy-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophilic attack. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound facilitates the formation of carbon-carbon bonds by acting as a boron source .
Vergleich Mit ähnlichen Verbindungen
- 2-Butoxy-4-methyl-1,3,2-dioxaborinane
- 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- 2-Butoxy-1,3,2-dioxaborinane derivatives
Comparison:
Compared to its analogs, this compound exhibits unique reactivity due to the presence of the butoxy group, which can influence its solubility and stability. The compound’s cyclic structure also imparts distinct chemical properties, making it more suitable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
1126-77-8 |
|---|---|
Molekularformel |
C7H15BO3 |
Molekulargewicht |
158.01 g/mol |
IUPAC-Name |
2-butoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO3/c1-2-3-5-9-8-10-6-4-7-11-8/h2-7H2,1H3 |
InChI-Schlüssel |
QDELZAKJOLEFSO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


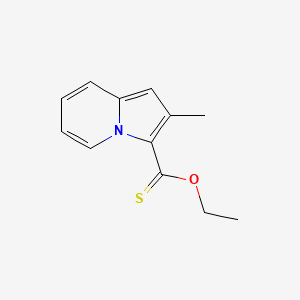
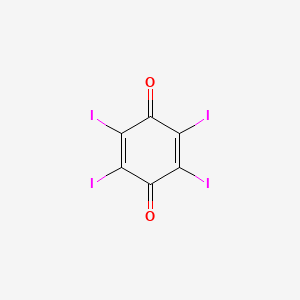
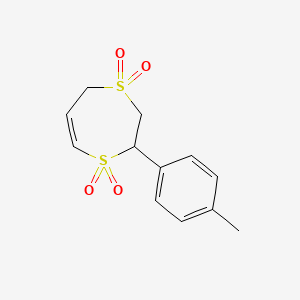
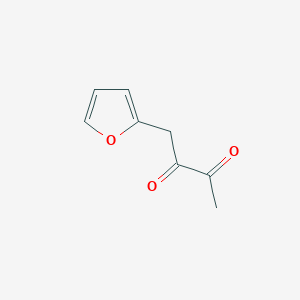
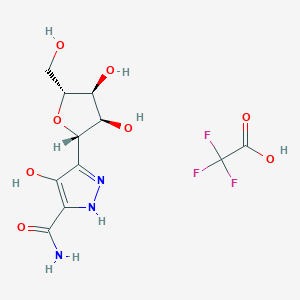
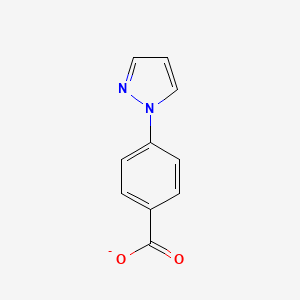

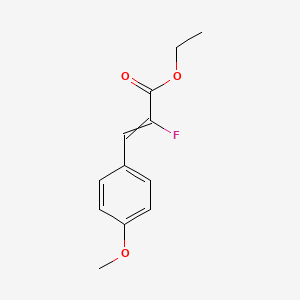
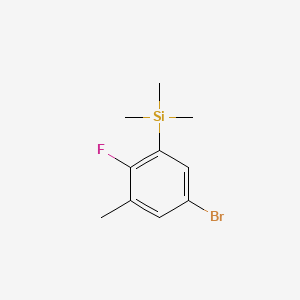
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
